molecular formula C15H24O4Si B15062678 3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde CAS No. 122271-47-0

3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde

Cat. No.: B15062678
CAS No.: 122271-47-0
M. Wt: 296.43 g/mol
InChI Key: QIBRUGROXKKVGI-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with tert-butyldimethylsilyl and methoxy groups. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further functionalization to introduce the dimethoxy and aldehyde groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and improved yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzoic acid.

    Reduction: 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: As a protected intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving silyl-protected substrates.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions. The methoxy groups influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is unique due to the combination of its silyl-protected hydroxyl group and the presence of two methoxy groups on the benzaldehyde core. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

122271-47-0

Molecular Formula

C15H24O4Si

Molecular Weight

296.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-13-9-11(10-16)8-12(17-4)14(13)18-5/h8-10H,1-7H3

InChI Key

QIBRUGROXKKVGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1OC)OC)C=O

Origin of Product

United States

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